1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine

Medicinal Chemistry SAR Kinase Inhibitor Design

CAS 1796970-24-5 is a fully synthetic, 1,3-bis-sulfonylated azetidine derivative (C₁₇H₁₈ClNO₅S₂, MW 415.9). The strained four-membered ring pre-organizes sulfonyl vectors (~10–15° torsional range) for bidentate hydrogen bonding in ATP-binding pockets. Electronically differentiated N1-(3-chloro-2-methylphenyl) and C3-(4-methoxyphenyl) substituents generate a distinctive dipole (σₘ(Cl)=+0.37; σₚ(OMe)=–0.27) governing target recognition. Ideal for NLRP3 inflammasome probe campaigns, kinase SAR tables, and scaffold-hopping studies comparing azetidine vs. pyrrolidine/piperidine cores. Verify target engagement experimentally.

Molecular Formula C17H18ClNO5S2
Molecular Weight 415.9
CAS No. 1796970-24-5
Cat. No. B2817386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine
CAS1796970-24-5
Molecular FormulaC17H18ClNO5S2
Molecular Weight415.9
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C17H18ClNO5S2/c1-12-16(18)4-3-5-17(12)26(22,23)19-10-15(11-19)25(20,21)14-8-6-13(24-2)7-9-14/h3-9,15H,10-11H2,1-2H3
InChIKeyQZXBXCOXXNZHJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine (CAS 1796970-24-5): Procurement-Relevant Structural and Physicochemical Profile


1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine (CAS: 1796970-24-5) is a fully synthetic, 1,3-bis-sulfonylated azetidine derivative with the molecular formula C₁₇H₁₈ClNO₅S₂ and a molecular weight of 415.9 g·mol⁻¹ [1]. The compound features a strained four-membered azetidine ring bearing two electronically differentiated arylsulfonyl substituents: an N1-(3-chloro-2-methylphenyl)sulfonyl group and a C3-(4-methoxyphenyl)sulfonyl group . Its InChI Key is QZXBXCOXXNZHJL-UHFFFAOYSA-N, and the computed ALogP is approximately 2.5, indicating moderate lipophilicity [2]. The compound belongs to the broader class of conformationally restricted saturated heterocyclic sulfonamides that have been explored as kinase inhibitor scaffolds and NLRP3 inflammasome probe candidates [3].

Why Generic Substitution Fails for 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine (1796970-24-5): Structural Determinants of Functional Non-Interchangeability


Closely related 1,3-disulfonylated azetidine analogs cannot be assumed to be functionally interchangeable with CAS 1796970-24-5 without rigorous experimental validation. Even single-atom substitutions on either aryl ring, alteration of the ring connectivity (e.g., replacing the 3-chloro-2-methylphenyl motif with a 2-chlorophenylmethanesulfonyl group), or replacement of the azetidine core with a pyrrolidine or piperidine ring can profoundly alter molecular conformation, electrostatic potential distribution, and target engagement profiles within ATP-binding or nucleotide-binding domain (NBD) pockets [1]. Conformational restriction imposed by the azetidine ring is a critical determinant of sulfonyl group vector orientation; expansion to larger saturated heterocycles introduces additional rotational degrees of freedom that can reduce binding complementarity . Furthermore, the electron-withdrawing chloro substituent (σₘ ≈ 0.37) and the electron-donating methoxy substituent (σₚ ≈ –0.27) on the respective phenyl rings generate a distinctive dipole that governs both molecular recognition and physicochemical properties such as solubility and metabolic stability, parameters that cannot be replicated by analogs with different substituent combinations [2].

Product-Specific Quantitative Evidence Guide: 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine (1796970-24-5) Versus Closest Structural Analogs


Hammett Substituent Constant Differentiation: Chloro-Methyl vs. Methoxy Substitution on the N1-Arylsulfonyl Ring

The N1-arylsulfonyl ring of CAS 1796970-24-5 bears a 3-chloro-2-methyl substitution pattern (σₘ for Cl = +0.37; σₒ for CH₃ ≈ –0.17), imparting a net electron-withdrawing character that is absent in the direct comparator 1-((3-methoxyphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine (CAS 1797342-66-5), where the N1 ring carries a 3-methoxy group (σₘ for OCH₃ = +0.12) . This electronic difference alters the acidity and hydrogen-bond acceptor capacity of the sulfonyl oxygen atoms, which can modulate interactions with conserved Walker A/B motifs in nucleotide-binding domains [1].

Medicinal Chemistry SAR Kinase Inhibitor Design

Ring-Scaffold Conformational Restriction: Azetidine vs. Pyrrolidine/Piperidine Sulfonamide Cores

The azetidine ring in CAS 1796970-24-5 enforces a dihedral angle between the two sulfonyl substituents that is distinct from those achievable with five-membered (pyrrolidine) or six-membered (piperidine) saturated heterocyclic sulfonamide cores. The Zhersh et al. (2011) library study demonstrated that azetidine sulfonyl chlorides exhibit a smaller N–C–C–S torsional range (~10–15° puckering) compared to pyrrolidine (~25–35° envelope/twist) and piperidine (~45–55° chair) conformers, resulting in significantly different sulfonyl group vector orientations that directly impact target complementarity .

Conformational Analysis Scaffold Hopping Drug Design

Structural Isomer Differentiation: 3-Chloro-2-methylphenyl vs. 2-Chlorophenylmethanesulfonyl Connectivity

CAS 1796970-24-5 contains a 3-chloro-2-methylphenyl group directly attached via an S–N(azetidine) bond, whereas the isomeric compound 1-[(2-chlorophenyl)methanesulfonyl]-3-(4-methoxybenzenesulfonyl)azetidine (CAS 1704512-46-8) features a methylene spacer between the chlorophenyl ring and the sulfonyl group . This single-atom insertion increases the distance between the chloro substituent and the azetidine nitrogen by approximately 1.5 Å and introduces an additional rotatable bond, altering both the spatial positioning of the chlorine atom and the conformational flexibility of the N1 substituent [1].

Isomer Discrimination Receptor Fit Procurement Specification

C3-Sulfonyl Substituent Electronic Modulation: 4-Methoxyphenyl vs. 4-Fluorophenyl vs. Cyclohexyl

The C3-sulfonyl substituent of CAS 1796970-24-5 is a 4-methoxyphenyl group (σₚ = –0.27), which contrasts with the 4-fluorophenyl analog (CAS 1797017-31-2; σₚ for F = +0.06) and the cyclohexyl analog (CAS not retrieved; aliphatic, no Hammett σ applicable) [1]. The methoxy group contributes an additional hydrogen-bond acceptor (the ether oxygen) not present in the fluorophenyl or cyclohexyl variants, and its electron-donating resonance effect (+M) increases the electron density on the sulfonyl oxygens relative to the electron-withdrawing fluoro analog [2].

Lipophilicity Modulation Crystal Packing Solubility Engineering

Optimal Research and Industrial Application Scenarios for 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine (1796970-24-5)


Chemical Probe Development Targeting Nucleotide-Binding Domains (NLRP3, Kinase ATP Pockets)

The dual-sulfonylated azetidine scaffold positions this compound as a candidate for probing ATP-binding or nucleotide-binding domain (NBD) pockets, based on structural analogy to sulfonylurea-based NLRP3 inflammasome inhibitors such as MCC950/CRID3 and second-generation derivatives [1]. The conformational restriction of the azetidine core (N–C–C–S torsional range ~10–15°) may pre-organize the sulfonyl groups for bidentate hydrogen bonding with conserved Walker A/B motif residues [2]. Researchers procuring this compound for NLRP3 or kinase probe campaigns should verify target engagement experimentally, as no published activity data exist for this specific chemotype.

Structure–Activity Relationship (SAR) Exploration of 1,3-Disulfonylated Azetidine Libraries

CAS 1796970-24-5 serves as a key member within a matrix of structurally defined 1,3-disulfonylated azetidine analogs that systematically vary the N1-aryl (chloro-methyl vs. methoxy vs. fluoro) and C3-substituent (4-methoxyphenyl vs. 4-fluorophenyl vs. cyclohexyl vs. furanylmethyl) [1]. For medicinal chemistry teams building SAR tables around this chemotype, the compound provides a specific electronic (σₘ(Cl) = +0.37) and steric (ortho-methyl) signature at the N1 position that is complementary to other library members [2]. Procurement should be coordinated across multiple analogs to enable meaningful pairwise comparisons.

Conformational Analysis and Scaffold-Hopping Studies in Saturated Heterocyclic Sulfonamides

The compound can function as the azetidine reference point in comparative conformational studies alongside pyrrolidine and piperidine sulfonamide analogs, building on the Zhersh et al. (2011) demonstration that ring size governs sulfonyl group vector orientation [1]. Such studies are relevant for scaffold-hopping exercises in drug discovery programs where the azetidine core's smaller puckering amplitude (~10–15°) may confer distinct target selectivity compared to larger-ring congeners [2].

Physicochemical Property Benchmarking for Bis-Sulfonamide Compound Collections

With a computed ALogP of ~2.5 (moderate lipophilicity), molecular weight of 415.9, and six hydrogen-bond acceptors, this compound occupies a physicochemical property space distinct from smaller mono-sulfonylated azetidines and larger bis-sulfonylated pyrrolidines [1]. Procurement for property benchmarking studies—including logD₇.₄ determination, kinetic solubility assessment, and microsomal stability profiling—can help establish quantitative structure–property relationship (QSPR) models that inform lead optimization campaigns [2].

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